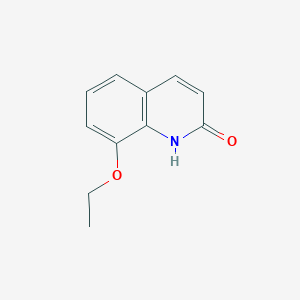

8-Ethoxyquinolin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

8-ethoxy-1H-quinolin-2-one |

InChI |

InChI=1S/C11H11NO2/c1-2-14-9-5-3-4-8-6-7-10(13)12-11(8)9/h3-7H,2H2,1H3,(H,12,13) |

InChI Key |

BSWNAMACIOMADY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC2=C1NC(=O)C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Ethoxyquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthesis of 8-Ethoxyquinolin-2(1H)-one

The synthesis of this compound can be approached through various established methods for constructing the 2-quinolone core.[1][2][3] A plausible and efficient method involves the cyclization of a suitably substituted aniline derivative. One of the most common approaches is the Conrad-Limpach synthesis or a variation thereof, which involves the reaction of an aniline with a β-ketoester followed by cyclization. An alternative modern approach could involve a palladium-catalyzed intramolecular C-O bond formation.

A proposed synthetic route starts from the commercially available 2-ethoxyaniline. The key steps would involve the formation of an appropriate acrylamide derivative followed by an acid-catalyzed intramolecular cyclization.

Proposed Reaction Scheme:

Caption: Proposed synthesis of this compound from 2-ethoxyaniline.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of N-(2-ethoxyphenyl)acrylamide (Intermediate Acrylamide)

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-ethoxyaniline (1 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add acryloyl chloride (1.1 equivalents) dropwise to the solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(2-ethoxyphenyl)acrylamide.

Step 2: Synthesis of this compound

-

Place the N-(2-ethoxyphenyl)acrylamide (1 equivalent) in a round-bottom flask.

-

Add polyphosphoric acid (PPA) (10 equivalents by weight) to the flask.

-

Heat the mixture to 120 °C with stirring for 2-3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water with vigorous stirring.

-

The precipitate formed is collected by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization of this compound

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques. The following tables summarize the expected quantitative data based on the analysis of similar quinolinone and 8-ethoxyquinoline derivatives.[4]

Physical and Spectroscopic Data (Predicted)

| Parameter | Predicted Value |

| Appearance | White to off-white solid |

| Melting Point | 130-140 °C |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Solubility | Soluble in DMSO, DMF, and hot ethanol. Sparingly soluble in water. |

Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | br s | 1H | N-H |

| ~7.8 | d | 1H | H-4 |

| ~7.2 | t | 1H | H-6 |

| ~7.0 | d | 1H | H-5 |

| ~6.9 | d | 1H | H-7 |

| ~6.5 | d | 1H | H-3 |

| ~4.2 | q | 2H | -OCH₂CH₃ |

| ~1.5 | t | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C-2 (C=O) |

| ~148 | C-8 (C-O) |

| ~139 | C-8a |

| ~138 | C-4 |

| ~128 | C-6 |

| ~122 | C-4a |

| ~120 | C-5 |

| ~115 | C-3 |

| ~110 | C-7 |

| ~65 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

Predicted Mass Spectrometry Data

| Technique | Expected m/z |

| HRMS (ESI) | [M+H]⁺ calculated for C₁₁H₁₂NO₂⁺: 190.0863, found: ~190.0865 |

Analytical Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of the synthesized this compound.

Caption: Analytical workflow for the characterization of this compound.

Experimental Protocols for Characterization

-

Melting Point: The melting point should be determined using a standard melting point apparatus. The sample is packed into a capillary tube and heated at a controlled rate. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed using an electrospray ionization (ESI) source to determine the exact mass of the molecular ion and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum should be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film. Key vibrational frequencies to be observed include the N-H stretch, C=O stretch, and C-O-C stretches.

This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers can adapt and optimize the proposed protocols based on their laboratory settings and available resources. The predictive data serves as a valuable reference for confirming the successful synthesis of the target compound.

References

An In-depth Technical Guide to the Synthesis of 8-Ethoxyquinolin-2(1H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-ethoxyquinolin-2(1H)-one derivatives, compounds of significant interest in medicinal chemistry. This document details synthetic pathways, experimental protocols, and relevant biological signaling cascades, presenting data in a clear and accessible format for researchers in drug discovery and development.

Introduction

Quinolin-2(1H)-one scaffolds are prevalent in a multitude of biologically active compounds. The introduction of an ethoxy group at the 8-position can significantly modulate the pharmacological properties of these molecules. Notably, derivatives of the closely related 8-hydroxyquinolin-2(1H)-one have been identified as potent β2-adrenoceptor agonists, suggesting potential therapeutic applications in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This guide will focus on the key synthetic strategies to access this compound and its derivatives.

Synthetic Pathways

The synthesis of this compound derivatives can be approached through two primary strategies:

-

Direct Synthesis of the Quinolinone Core: This involves constructing the bicyclic quinolinone ring system with the 8-ethoxy substituent already in place on one of the precursors. Classical named reactions for quinoline synthesis, such as the Conrad-Limpach-Knorr or Doebner-von Miller reactions, can be adapted for this purpose. For instance, the Conrad-Limpach synthesis involves the condensation of an appropriately substituted aniline with a β-ketoester.

-

Post-synthetic Modification of a Pre-formed Quinolinone: A more common and often more facile approach is the O-alkylation of an 8-hydroxyquinolin-2(1H)-one precursor. This method allows for the late-stage introduction of the ethoxy group, which can be advantageous for generating a library of derivatives.

This guide will focus on the second approach due to its versatility and the availability of detailed experimental procedures.

Experimental Protocols

Synthesis of 8-Hydroxyquinolin-2(1H)-one (Precursor)

The precursor, 8-hydroxyquinolin-2(1H)-one, can be synthesized from 8-hydroxyquinoline 1-oxide.

Reaction:

-

Reactants: 8-hydroxyquinoline 1-oxide, Acetic anhydride

-

Conditions: Reflux for 3 hours.

-

Work-up: After cooling, the pH is adjusted to 8 with an aqueous sodium hydroxide solution. The product, 2-oxo-1,2-dihydroquinolin-8-yl acetate, is obtained by filtration. Subsequent hydrolysis of the acetate group yields 8-hydroxyquinolin-2(1H)-one.

Synthesis of 8-Ethoxy-2-methylquinolin-2(1H)-one (A Representative Derivative)

The following protocol for the O-alkylation of 8-hydroxy-2-methylquinoline provides a robust template for the synthesis of this compound derivatives.

Reaction:

-

Reactants: 8-hydroxy-2-methylquinoline (1.0 eq), Ethyl iodide (1.2 eq), Potassium carbonate (2.0 eq)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Conditions: The reaction mixture is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: The crude product is extracted and purified by silica gel column chromatography.

Data Presentation

Quantitative Data for 8-Ethoxy-2-methylquinoline

| Property | Value | Reference |

| Yield | 90% | [1] |

| Melting Point | 34.5-35.4 °C | [1] |

| ¹H-NMR (500 MHz, CDCl₃) δ (ppm) | 1.59 (t, 3H, J = 7.0 Hz), 2.77 (s, 3H), 4.28 (q, 2H, J = 7.0 Hz), 6.99 (d, 1H, J = 7.5 Hz), 7.26 (d, 1H, J = 8.5 Hz), 7.32 (t, 1H, J = 8.0 Hz), 8.00 (d, 1H, J = 8.5 Hz) | [1] |

| ¹³C-NMR (125 MHz, CDCl₃) δ (ppm) | 15.1, 26.2, 64.8, 109.3, 119.8, 123.0, 126.2, 128.2, 136.7, 140.3, 154.6, 158.6 | [1] |

| HRMS (ESI) | Calcd. for C₁₂H₁₄NO [M+H]⁺: 188.1075; Found: 188.1070 | [1] |

Visualizations

Synthetic Workflow

The general synthetic workflow for obtaining this compound derivatives via O-alkylation is depicted below.

Caption: Synthetic workflow for this compound derivatives.

β2-Adrenergic Receptor Signaling Pathway

Given that 8-hydroxyquinolin-2(1H)-one derivatives are potent β2-adrenoceptor agonists, it is highly probable that 8-ethoxy analogues will interact with the same signaling pathway. The activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.

Caption: β2-Adrenergic receptor signaling pathway.

Conclusion

The synthesis of this compound derivatives is a promising area of research for the development of new therapeutic agents. The O-alkylation of 8-hydroxyquinolin-2(1H)-one precursors provides a versatile and efficient route to these compounds. The likely interaction of these derivatives with the β2-adrenergic receptor signaling pathway highlights their potential as treatments for respiratory conditions. This guide provides a foundational understanding for researchers to further explore the synthesis and biological evaluation of this important class of molecules.

References

An In-depth Technical Guide to 8-Ethoxyquinolin-2(1H)-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 8-Ethoxyquinolin-2(1H)-one. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on closely related analogs to infer its characteristics and potential applications. All quantitative data is presented in structured tables for clarity, and relevant experimental methodologies and conceptual frameworks are detailed.

Chemical Structure and Properties

This compound belongs to the quinolinone family, a class of heterocyclic compounds with a bicyclic structure composed of a benzene ring fused to a pyridinone ring. The "-one" suffix indicates the presence of a carbonyl group at the 2-position of the quinoline ring system, and the "(1H)" denotes the presence of a hydrogen atom on the nitrogen at position 1. The key feature of the target molecule is the ethoxy group (-OCH2CH3) attached at the 8-position.

Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 8-Methoxyquinolin-2(1H)-one[1] | 8-Hydroxyquinolin-2(1H)-one[2] |

| IUPAC Name | This compound | 8-methoxyquinolin-2(1H)-one | 8-hydroxyquinolin-2(1H)-one |

| Molecular Formula | C11H11NO2 | C10H9NO2 | C9H7NO2 |

| Molecular Weight | 189.21 g/mol | 175.18 g/mol | 161.16 g/mol |

| Melting Point | Data not available | Not explicitly stated | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Soluble in Chloroform (CDCl3) for NMR. | Data not available |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A common method for the synthesis of alkoxy-substituted quinolinones involves the Williamson ether synthesis. This would involve the deprotonation of 8-hydroxyquinolin-2(1H)-one with a suitable base to form an alkoxide, followed by nucleophilic substitution with an ethylating agent like ethyl iodide or diethyl sulfate.

References

The Multifaceted Biological Activities of Quinolin-2(1H)-one Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one scaffold, a heterocyclic aromatic organic compound, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of quinolin-2(1H)-one compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is presented with clearly structured data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development endeavors.

Anticancer Activity: Targeting Key Oncogenic Pathways

Quinolin-2(1H)-one derivatives have shown significant potential as anticancer agents by targeting various mechanisms crucial for cancer cell proliferation, survival, and metastasis.[1][2]

Dual EGFR/HER-2 Inhibition

A significant mechanism of action for certain quinolin-2(1H)-one derivatives is the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[3][4] Overexpression of these receptor tyrosine kinases is a hallmark of several cancers, particularly breast and lung cancer, leading to uncontrolled cell growth and proliferation.[4] By binding to the ATP-binding pockets of both EGFR and HER-2, these compounds can block downstream signaling pathways, inducing apoptosis and causing cell cycle arrest.[3]

Hsp90 Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins.[5] Certain quinolin-2(1H)-one derivatives act as Hsp90 inhibitors, leading to the degradation of these client proteins and subsequently inducing cancer cell death.[6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected quinolin-2(1H)-one derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Compound 7e | A549 (Lung Carcinoma) | MTT | Potent (exact value not specified) | [1] |

| Quinolone acylated arabinose hydrazone derivative 8 | HCT-116 (Colon Carcinoma) | MTT | 23.5 µg/mL | [7] |

| Compound 5a | MCF-7 (Breast Cancer) | MTT | 0.034 | [4] |

| Compound 5a | EGFR Kinase | Kinase Assay | 0.087 | [4] |

| Compound 5a | HER-2 Kinase | Kinase Assay | 0.033 | [4] |

| Compound 3b | MDA-MB-231 (Breast Cancer) | Not Specified | 28 | [5] |

| Compound 72 | NCI-60 Cell Line Panel | Not Specified | Sub-micromolar | [8] |

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Quinolin-2(1H)-one derivatives have demonstrated promising activity against a range of bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.[9][10]

Mechanism of Action

The precise antimicrobial mechanisms of many quinolin-2(1H)-one derivatives are still under investigation. However, some studies suggest that they may act by inhibiting essential bacterial enzymes or disrupting cell wall synthesis.

Quantitative Antimicrobial Activity Data

The table below presents the minimum inhibitory concentration (MIC) values of selected quinolin-2(1H)-one derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 6c | MRSA | 0.75 | [10] |

| Compound 6c | VRE | 0.75 | [10] |

| Compound 6c | MRSE | 2.50 | [10] |

| 4-hydroxy-3-iodo-quinol-2-one (11) | MRSA-1 | 0.097 | [11] |

| 4-hydroxy-3-iodo-quinol-2-one (11) | Distinct MRSA strain | 0.049 | [11] |

| Quinolone acylated arabinose hydrazone derivative 8 | Staphylococcus aureus | Good activity (exact value not specified) | [7] |

| Quinolone acylated arabinose hydrazone derivative 8 | Escherichia coli | Good activity (exact value not specified) | [7] |

Anti-inflammatory Activity: Modulating Inflammatory Responses

Chronic inflammation is a key contributor to various diseases, including inflammatory bowel disease (IBD). Quinolin-2(1H)-one derivatives have shown potent anti-inflammatory effects, suggesting their therapeutic potential in managing inflammatory conditions.[12][13]

Phosphodiesterase 1 (PDE1) Inhibition

One of the identified mechanisms for the anti-inflammatory activity of certain quinolin-2(1H)-one compounds is the inhibition of phosphodiesterase 1 (PDE1). PDE1 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in regulating inflammatory responses. By inhibiting PDE1, these compounds can increase intracellular levels of cAMP and cGMP, leading to a reduction in inflammation.[12]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory activity of selected quinolin-2(1H)-one derivatives.

| Compound | Model | Inhibition (%) | Reference |

| 3g | Xylene-induced ear edema (mice) | 63.19 | [13] |

| 6d | Xylene-induced ear edema (mice) | 68.28 | [13] |

| 10c (PDE1 inhibitor) | DSS-induced colitis (mice) | Significant anti-IBD effects | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Quinolin-2(1H)-one Derivatives

A general method for the synthesis of 3-substituted quinolin-2(1H)-ones involves the Knoevenagel condensation of an appropriate o-aminobenzaldehyde with a compound containing an active methylene group, followed by intramolecular cyclization.

Detailed Protocol:

-

Dissolve o-aminobenzaldehyde and the active methylene compound in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of a base, such as piperidine or sodium ethoxide.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure quinolin-2(1H)-one derivative.

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

-

Incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubate the plates at an appropriate temperature for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Anti-inflammatory Activity - Xylene-Induced Ear Edema in Mice

This is a common model to screen for acute anti-inflammatory activity.

Protocol:

-

Administer the test compounds or a reference drug (e.g., ibuprofen) to mice intraperitoneally or orally.

-

After a specific time (e.g., 30 minutes), apply a fixed volume of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.

-

After a set period (e.g., 15-30 minutes), sacrifice the mice and cut circular sections from both ears.

-

Weigh the ear sections and calculate the difference in weight between the right and left ears to determine the extent of edema.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

Protocol:

-

Lyse the treated and untreated cells to extract total proteins.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analyze the band intensities to quantify the protein expression levels.

This guide provides a comprehensive overview of the significant biological activities of quinolin-2(1H)-one compounds. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of new and effective therapeutic agents based on this versatile scaffold.

References

- 1. Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. google.com [google.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

Structure-activity relationship of 8-Ethoxyquinolin-2(1H)-one

An In-depth Technical Guide on the Structure-Activity Relationship of 8-Ethoxyquinolin-2(1H)-one and Related 8-Alkoxy Analogs

Disclaimer: While a comprehensive search identified the primary research article containing specific quantitative data for 8-ethoxyquinolone derivatives, the full text of this key paper, "The Synthesis, Structure-Activity, and Structure-Side Effect Relationships of a Series of 8-Alkoxy- and 5-Amino-8-alkoxyquinolone Antibacterial Agents" by Sanchez, Gogliotti, and Domagala et al. (1995), was not accessible. Consequently, the following guide is based on information from abstracts and related literature. The quantitative data tables are presented as illustrative examples based on the trends described in these sources.

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial and anticancer properties. Modifications at the C-8 position of the quinolone ring have been a key strategy for modulating potency, spectrum of activity, and safety profiles. The introduction of small alkoxy groups, such as methoxy and ethoxy, has been explored to enhance antibacterial activity, particularly against Gram-positive organisms, while mitigating side effects like phototoxicity that are associated with halogen substitutions at the same position.

This technical guide focuses on the structure-activity relationship (SAR) of this compound and its analogs, summarizing the key findings regarding their biological activities and the experimental approaches used for their evaluation.

Core Structure and SAR Summary

The fundamental structure is a quinolone nucleus with an ethoxy group at the C-8 position. The SAR for 8-alkoxyquinolones can be summarized as follows:

-

Impact of 8-Alkoxy Group: Substitution at the C-8 position with an alkoxy group, such as methoxy (-OCH₃) or ethoxy (-OCH₂CH₃), has been shown to be beneficial for antibacterial activity and safety.

-

Comparison with Halogens: 8-alkoxyquinolones exhibit reduced phototoxicity compared to their 8-fluoro or 8-chloro counterparts, a significant advantage in drug development.

-

Chain Length Effect (Methoxy vs. Ethoxy): The length of the alkyl chain on the 8-alkoxy substituent plays a critical role in antibacterial potency. Studies indicate that 8-methoxy derivatives generally possess potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria. In direct comparison, the 8-ethoxy derivatives, while demonstrating a superior safety profile, are reported to be significantly less active, with a reduction in potency by a factor of 2-3 dilutions in antibacterial assays.

-

Influence of Other Substituents: The overall activity of 8-alkoxyquinolones is also heavily influenced by substituents at other positions, particularly at N-1 (e.g., cyclopropyl, difluorophenyl) and C-7 (e.g., piperazine, aminopyrrolidine), which are crucial for targeting bacterial enzymes like DNA gyrase and topoisomerase IV.

Quantitative Data Summary

The following tables illustrate how quantitative data for 8-alkoxyquinolone derivatives would be presented. The values are representative examples based on the trends described in the literature, where 8-ethoxy derivatives show higher Minimum Inhibitory Concentration (MIC) values (lower potency) than 8-methoxy analogs.

Table 1: In Vitro Antibacterial Activity of 8-Alkoxyquinolones (Illustrative Data)

| Compound ID | R (at C-8) | N-1 Substituent | C-7 Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| 1a | -OCH₃ | Cyclopropyl | Piperazinyl | 0.125 | 0.06 |

| 1b | -OCH₂CH₃ | Cyclopropyl | Piperazinyl | 0.5 | 0.25 |

| 2a | -OCH₃ | Difluorophenyl | 3-Aminopyrrolidinyl | 0.06 | 0.03 |

| 2b | -OCH₂CH₃ | Difluorophenyl | 3-Aminopyrrolidinyl | 0.25 | 0.125 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR findings. Below are generalized protocols typical for the evaluation of novel quinolone antibacterial agents.

General Synthesis of 8-Alkoxyquinolones

The synthesis of 8-alkoxyquinolones typically starts from an 8-hydroxyquinoline precursor. The following diagram illustrates a generalized synthetic workflow.

Spectroscopic Analysis of 8-Ethoxyquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 8-Ethoxyquinolin-2(1H)-one, a quinolinone derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed projection of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are based on the analysis of structurally related compounds and established spectroscopic principles. Furthermore, this guide outlines standardized experimental protocols for acquiring NMR, IR, and MS spectra, serving as a practical reference for the characterization of this compound and similar novel compounds.

Introduction

Quinolin-2(1H)-one and its derivatives are a significant class of heterocyclic compounds exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The substitution pattern on the quinolinone ring system plays a crucial role in modulating their pharmacological profiles. This compound, featuring an ethoxy group at the C8 position, is a molecule with potential for further investigation in drug discovery and development.

Accurate structural elucidation is paramount in the advancement of new chemical entities. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are indispensable tools for the unambiguous characterization of molecular structures. This guide provides an in-depth look at the expected spectroscopic signature of this compound and the methodologies to obtain such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the quinolin-2(1H)-one core, 8-hydroxyquinoline, and the typical influence of an ethoxy substituent on an aromatic system.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 - 11.5 | br s | 1H | N-H |

| ~7.6 - 7.8 | d | 1H | H-4 |

| ~7.2 - 7.4 | t | 1H | H-6 |

| ~7.0 - 7.2 | d | 1H | H-5 |

| ~6.8 - 7.0 | d | 1H | H-7 |

| ~6.4 - 6.6 | d | 1H | H-3 |

| ~4.1 - 4.3 | q | 2H | -OCH₂CH₃ |

| ~1.4 - 1.6 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C-2 (C=O) |

| ~145 - 150 | C-8 (C-O) |

| ~138 - 142 | C-4 |

| ~135 - 139 | C-8a |

| ~128 - 132 | C-6 |

| ~120 - 124 | C-4a |

| ~118 - 122 | C-5 |

| ~114 - 118 | C-3 |

| ~110 - 114 | C-7 |

| ~63 - 67 | -OCH₂CH₃ |

| ~14 - 16 | -OCH₂CH₃ |

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 3000 | Medium | N-H stretching |

| ~3000 - 2850 | Medium | C-H stretching (aromatic and aliphatic) |

| ~1650 - 1680 | Strong | C=O stretching (amide) |

| ~1600 - 1450 | Medium | C=C stretching (aromatic) |

| ~1250 - 1200 | Strong | C-O-C stretching (asymmetric, aryl alkyl ether) |

| ~1100 - 1000 | Strong | C-O-C stretching (symmetric, aryl alkyl ether) |

| ~850 - 750 | Strong | C-H bending (out-of-plane, aromatic) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Identity | Notes |

| ~189 | [M]⁺ | Molecular ion peak. |

| ~161 | [M - CO]⁺ | Loss of carbon monoxide from the quinolinone ring.[1][2][3] |

| ~146 | [M - C₂H₅]⁺ | Loss of the ethyl group. |

| ~133 | [M - C₂H₄O]⁺ | Loss of ethylene oxide. |

| ~117 | [M - CO - C₂H₄]⁺ | Subsequent loss of ethylene from the [M-CO]⁺ fragment. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.

-

The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Data is typically acquired with 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz.

-

The spectrum is proton-decoupled to simplify the signals to singlets.

-

Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

A larger number of scans (e.g., 512-1024) is typically required due to the lower natural abundance of ¹³C.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

-

Data Acquisition (Electron Ionization - EI):

-

The mass spectrum is obtained using an electron ionization (EI) source.

-

The electron energy is typically set to 70 eV.

-

The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass-to-charge (m/z) range of approximately 50-500 amu.

-

The resulting spectrum displays the relative abundance of the molecular ion and various fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Interpretation of Predicted Spectra

-

¹H NMR: The downfield signal around 10.5-11.5 ppm is characteristic of the N-H proton of the quinolinone ring. The aromatic protons are expected in the range of 6.4-7.8 ppm, with their specific chemical shifts and coupling patterns being influenced by the electron-donating ethoxy group and the electron-withdrawing amide group. The quartet and triplet signals in the upfield region are the classic signature of an ethoxy group.

-

¹³C NMR: The carbonyl carbon (C-2) is expected to be the most downfield signal. The carbon attached to the ethoxy group (C-8) will also be significantly downfield. The remaining aromatic carbons will appear in the typical aromatic region, and the two carbons of the ethoxy group will be in the upfield aliphatic region.

-

IR: The strong absorption band around 1650-1680 cm⁻¹ is a key indicator of the amide carbonyl group. The N-H stretching frequency will appear as a broad band above 3000 cm⁻¹. The presence of the ethoxy group will be confirmed by strong C-O-C stretching bands in the fingerprint region.

-

Mass Spectrometry: The molecular ion peak at m/z ~189 would confirm the molecular weight of the compound. The fragmentation pattern, particularly the loss of CO and the ethyl group, would provide further structural confirmation of the quinolinone core and the ethoxy substituent.[1][2][3]

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and the standard methodologies for their determination. While the presented data is predictive, it serves as a robust starting point for researchers working on the synthesis and characterization of this and related quinolinone derivatives. The detailed protocols and workflow diagrams offer practical guidance for obtaining high-quality spectroscopic data essential for unequivocal structure elucidation and advancing research in medicinal and materials chemistry.

References

An In-depth Technical Guide on the Physicochemical Properties of 8-Ethoxyquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Ethoxyquinolin-2(1H)-one is a derivative of the quinolinone heterocyclic scaffold, a core structure found in numerous biologically active compounds. The substitution at the 8-position with an ethoxy group is anticipated to modulate the molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a summary of the available physicochemical data, detailed experimental protocols for their determination, and an overview of the potential biological relevance of the quinolin-2(1H)-one core.

Physicochemical Properties

Extensive searches of scientific literature and chemical databases did not yield specific experimentally determined physicochemical data for this compound. The following tables summarize the lack of available quantitative data. The subsequent sections provide detailed experimental protocols for the determination of these essential properties.

Data Presentation

Table 1: General and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Appearance | Not Available |

Table 2: Acid-Base and Lipophilicity Properties of this compound

| Property | Value |

| pKa | Not Available |

| logP | Not Available |

Table 3: Solubility Profile of this compound

| Solvent | Solubility |

| Water | Not Available |

| DMSO | Not Available |

| Ethanol | Not Available |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting typically occurs over a narrow temperature range.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer or a digital temperature sensor, and a viewing lens is used.

-

Procedure: a. The packed capillary tube is placed in the heating block of the apparatus. b. The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point. c. The temperature at which the first drop of liquid appears is recorded as the onset of melting. d. The temperature at which the last solid crystal melts is recorded as the completion of melting. e. The melting point is reported as a range between these two temperatures.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

pKa Determination

The pKa is a measure of the strength of an acid in solution. For a compound with acidic or basic functional groups, the pKa value indicates the pH at which the compound is 50% ionized.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if the compound has low aqueous solubility).

-

Apparatus: A calibrated pH meter with a combination glass electrode, a magnetic stirrer, and a burette.

-

Procedure: a. The solution of the compound is placed in a beaker with the pH electrode and a magnetic stir bar. b. The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound. c. The pH of the solution is recorded after each incremental addition of the titrant. d. The titration is continued past the equivalence point. e. A titration curve is generated by plotting the pH versus the volume of titrant added. f. The pKa is determined from the pH at the half-equivalence point.

Workflow for pKa Determination

Potential Therapeutic Applications of 8-Ethoxyquinolin-2(1H)-one: A Technical Guide for Drug Discovery Professionals

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for drug development. This technical guide explores the potential therapeutic applications of a specific, yet under-investigated derivative, 8-Ethoxyquinolin-2(1H)-one. While direct experimental data for this compound is limited in the public domain, a comprehensive analysis of structurally similar analogs, particularly 8-hydroxyquinolin-2(1H)-one and other substituted quinolinones, provides a strong foundation for predicting its therapeutic utility. This document summarizes the promising therapeutic avenues for this compound, details relevant experimental protocols, and presents key data and biological pathways to guide future research and development efforts.

Potential Therapeutic Targets and Applications

Based on the activities of closely related quinolinone and 8-substituted quinoline analogs, this compound is a promising candidate for investigation in the following therapeutic areas:

-

Oncology: As a potential dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1]

-

Respiratory Diseases: As a potent and selective β2-adrenergic receptor agonist for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).[2][3]

-

Inflammation and Pain: As a potential anti-inflammatory and analgesic agent through the inhibition of Cyclooxygenase-2 (COX-2).[4]

-

Neurodegenerative Diseases: As a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for the management of Alzheimer's disease.[5]

-

Infectious Diseases: As a potential antimicrobial and antifungal agent.[5][6]

Quantitative Data from Structurally Similar Compounds

The following tables summarize key quantitative data from studies on structurally related quinolinone and 8-hydroxyquinoline derivatives, offering insights into the potential potency of this compound.

Table 1: Anticancer Activity of Quinolin-2(1H)-one Derivatives [1]

| Compound | Target Cell Line | IC50 (nM) |

| Compound 5a | MCF-7 (Breast Cancer) | 34 |

| Erlotinib (Reference) | MCF-7 (Breast Cancer) | 40 |

Table 2: Kinase Inhibitory Activity of Quinolin-2(1H)-one Derivatives [1]

| Compound | Target Kinase | IC50 (nM) |

| Compound 5a | EGFR | 87 |

| Compound 5a | HER-2 | 33 |

| Erlotinib (Reference) | EGFR | 80 |

Table 3: β2-Adrenergic Receptor Agonist Activity of 8-Hydroxyquinolin-2(1H)-one Analogues [2][3]

| Compound | EC50 (pM) | Selectivity |

| B05 | < 20 | Selective β2-agonist |

| C08 | < 20 | Selective β2-agonist |

| 9g | 36 | High β2/β1-selectivity |

| (R)-18c | 21 | High β2/β1-selectivity |

Table 4: Anti-inflammatory Activity of a Synthetic Quinoline Derivative [4]

| Compound | Test | Effective Dose | Comparison |

| QC | Writhing Test (Anti-nociceptive) | 6.562 mg/kg | Similar to Diclofenac (5 mg/kg) |

| QC | Xylene-induced Ear Edema (Anti-inflammatory) | < 6.562 mg/kg | Comparable to Diclofenac (5 mg/kg) and Celecoxib (100 mg/kg) |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of quinolinone derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

EGFR/HER-2 Signaling Pathway in Cancer

Quinolin-2(1H)-one derivatives have been shown to act as dual inhibitors of EGFR and HER-2, key receptor tyrosine kinases that are often overexpressed in various cancers.[1] Inhibition of these receptors blocks downstream signaling cascades, such as the MAPK and Akt pathways, which are critical for cancer cell proliferation, survival, and metastasis.[7]

β2-Adrenergic Receptor Signaling in Respiratory Diseases

Analogs of 8-hydroxyquinolin-2(1H)-one are potent β2-adrenergic receptor agonists.[2][3] Activation of these G-protein coupled receptors in the smooth muscle of the airways leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in bronchodilation.

References

- 1. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 7. go.drugbank.com [go.drugbank.com]

8-Ethoxyquinolin-2(1H)-one: A Technical Guide for the Researcher

An In-depth Technical Guide on the Synthesis, Characterization, and Potential Applications of 8-Ethoxyquinolin-2(1H)-one.

Introduction

The quinolin-2(1H)-one (carbostyril) scaffold is a privileged heterocyclic motif present in a multitude of biologically active compounds. Derivatives of this core structure are known to exhibit a wide range of pharmacological activities, including antiplatelet, anti-inflammatory, and phosphodiesterase inhibitory effects. The substitution pattern on the quinolinone ring plays a crucial role in modulating the biological and physicochemical properties of these molecules.

Specifically, substitutions at the 8-position of the quinoline ring have been shown to be of significant interest. For instance, analogues of 8-hydroxyquinolin-2(1H)-one have been investigated as potential β2-agonists for the treatment of chronic respiratory diseases.[1] The introduction of an ethoxy group at this position, yielding this compound, presents an intriguing yet underexplored molecule. While the specific discovery and detailed history of this compound are not well-documented in publicly available literature, its structural similarity to other biologically active 8-substituted quinolinones suggests its potential as a valuable compound for further investigation in drug discovery and development.

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, focusing on its synthesis, characterization, and potential biological significance based on the chemistry of analogous compounds.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the O-alkylation of the commercially available 8-hydroxyquinolin-2(1H)-one. This method is advantageous due to the ready availability of the starting material and the generally high yields associated with Williamson ether synthesis.

Experimental Workflow

The proposed synthesis can be visualized as a straightforward two-step process starting from 8-hydroxyquinolin-2(1H)-one.

Detailed Experimental Protocol

The following protocol is adapted from procedures for the alkylation of similar quinolinone systems.

Materials:

-

8-Hydroxyquinolin-2(1H)-one

-

Anhydrous potassium carbonate (K₂CO₃)

-

Iodoethane (CH₃CH₂I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 8-hydroxyquinolin-2(1H)-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add iodoethane (1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Physicochemical and Spectroscopic Data

As there is no available experimental data for this compound, the following table summarizes estimated data based on structurally related compounds such as 8-methoxyquinolin-2(1H)-one and other 8-alkoxyquinolines.

| Property | Estimated Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 130-140 °C |

| Solubility | Soluble in DMSO, Chloroform; sparingly soluble in Methanol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-7.0 (m, 4H, Ar-H), 6.8 (d, 1H, H-3), 4.2 (q, 2H, -OCH₂CH₃), 1.5 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 165 (C=O), 155 (C-8), 140-120 (Ar-C), 115 (C-3), 65 (-OCH₂CH₃), 15 (-OCH₂CH₃) |

| IR (KBr, cm⁻¹) | ~3000 (C-H), ~1650 (C=O, amide), ~1240 (C-O, ether) |

| Mass Spectrum (EI) | m/z: 189 [M]⁺ |

Potential Biological Significance and Signaling Pathways

The quinoline nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties. The introduction of substituents at the 8-position can significantly influence this activity.

For instance, 8-hydroxyquinoline derivatives are known to act as metal chelators and have been investigated for their antitumor efficacy. It is plausible that this compound could serve as a valuable intermediate for the synthesis of more complex molecules with therapeutic potential. The ethoxy group may modulate the lipophilicity and metabolic stability of the quinolinone core, potentially leading to improved pharmacokinetic profiles.

Given that analogues of 8-hydroxyquinolin-2(1H)-one have been identified as β2-agonists, a potential signaling pathway for structurally related compounds could involve the activation of the β2-adrenergic receptor, leading to an increase in intracellular cyclic AMP (cAMP).

Conclusion

While the history and discovery of this compound remain obscure, its synthesis is readily achievable through established chemical transformations. The structural relationship to other biologically active 8-substituted quinolinones suggests that this compound could be a valuable building block for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers interested in exploring the synthesis, characterization, and potential applications of this intriguing molecule. Further investigation is warranted to elucidate its specific biological activities and to fully realize its potential in the field of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for 8-Ethoxyquinolin-2(1H)-one and its Analogs

Disclaimer: Direct experimental data and established protocols for 8-Ethoxyquinolin-2(1H)-one are limited in publicly available scientific literature. The following application notes and protocols are based on studies of the closely related analog, 8-Hydroxyquinolin-2(1H)-one, and other quinolinone derivatives. Researchers should treat these as a starting point and optimize protocols for their specific experimental context.

Introduction

Quinolin-2(1H)-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential as anticancer agents and as agonists for G-protein coupled receptors. This document provides an overview of the potential applications and experimental protocols for this compound, drawing parallels from its more extensively studied analogs.

Potential Applications

Based on the biological activities of related compounds, this compound could be investigated for the following applications:

-

Beta-2 Adrenergic Receptor (β2-AR) Agonism: Analogs such as 8-Hydroxyquinolin-2(1H)-one have been identified as potent β2-agonists, suggesting a potential application in the treatment of respiratory diseases like asthma and COPD.[1]

-

Anticancer Activity: Various quinolin-2(1H)-one derivatives have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are key targets in cancer therapy.

Physicochemical Properties

| Property | Value (for 8-Ethoxyquinoline) |

| Molecular Formula | C11H11NO |

| Molecular Weight | 173.21 g/mol |

| Boiling Point | 294.4°C at 760 mmHg |

| Flash Point | 108°C |

| LogP | 2.63350 |

Note: These values are for 8-Ethoxyquinoline and may differ for this compound.

Experimental Protocols

The following are detailed protocols for evaluating the potential biological activities of this compound.

Protocol for Evaluating β2-Adrenergic Receptor Agonist Activity

This protocol is adapted from studies on 8-Hydroxyquinolin-2(1H)-one analogs.[1]

Objective: To determine the in vitro efficacy and potency of this compound as a β2-AR agonist by measuring cyclic AMP (cAMP) accumulation in cells expressing the receptor.

Materials:

-

Human Embryonic Kidney 293 (HEK293) cells stably expressing the human β2-AR.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Phosphate-Buffered Saline (PBS).

-

This compound.

-

Isoproterenol (a known β2-AR agonist, as a positive control).

-

Propranolol (a β-adrenergic antagonist, as a negative control).

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

-

384-well white opaque microplates.

Procedure:

-

Cell Culture: Culture the HEK293-β2-AR cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Harvest the cells and seed them into 384-well plates at a density of 2,500 cells/well. Incubate for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer to achieve final concentrations ranging from 1 pM to 10 µM. Also, prepare serial dilutions of isoproterenol.

-

Assay:

-

Remove the culture medium from the wells and add 5 µL of the compound dilutions.

-

For antagonist testing, pre-incubate the cells with propranolol for 15 minutes before adding the agonist.

-

Incubate the plate at 37°C for 30 minutes.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

-

-

Data Analysis:

-

Plot the cAMP concentration against the log of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

-

Quantitative Data from Analog Studies:

The following table summarizes the data for potent 8-Hydroxyquinolin-2(1H)-one analog β2-agonists.[1]

| Compound | EC50 (pM) |

| Analog B05 | < 20 |

| Analog C08 | < 20 |

Protocol for Evaluating Anticancer Activity: EGFR/HER-2 Inhibition

This protocol is based on studies of other quinolin-2(1H)-one derivatives.

Objective: To assess the in vitro inhibitory activity of this compound against EGFR and HER-2 kinases.

Materials:

-

Recombinant human EGFR and HER-2 kinase enzymes.

-

MCF-7 (human breast cancer) cell line.

-

RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound.

-

Erlotinib (a known EGFR/HER-2 inhibitor, as a positive control).

-

Kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

96-well plates.

-

MTT or similar cell viability assay kit.

Procedure:

A. Kinase Inhibition Assay:

-

Compound Preparation: Prepare a serial dilution of this compound and erlotinib in the appropriate assay buffer.

-

Kinase Reaction:

-

Add the kinase, substrate (a suitable peptide or protein), and ATP to the wells of a 96-well plate.

-

Add the compound dilutions to the wells.

-

Incubate the plate at 30°C for 1 hour.

-

-

Detection: Measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Plot the percentage of inhibition against the log of the compound concentration and fit the data to determine the IC50 (half-maximal inhibitory concentration).

-

B. Cell Proliferation Assay (MTT Assay):

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and erlotinib for 72 hours.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50.

-

Visualizations

Signaling Pathway

References

Application Notes and Protocols for Quinolin-2(1H)-one Derivatives

Disclaimer: Extensive literature searches did not yield any specific in vitro or in vivo studies for 8-Ethoxyquinolin-2(1H)-one. The following application notes and protocols have been developed based on data from structurally related and well-researched analogs, primarily 8-Hydroxyquinolin-2(1H)-one and 8-Nitroquinolin-2(1H)-one . This information is intended to serve as a reference and a guide for potential experimental design. The biological activities, mechanisms, and protocols should be validated specifically for this compound.

Part 1: 8-Hydroxyquinolin-2(1H)-one Analogs

Application Notes

Compound Class: 8-Hydroxyquinolin-2(1H)-one and its derivatives.

Therapeutic Potential: This class of compounds has been primarily investigated as potent and selective β2-adrenoceptor agonists.[1][2] Their biological activity makes them promising candidates for the development of bronchodilators for treating chronic respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Other reported activities include antiplatelet and antiproliferative effects.[1]

Mechanism of Action: As β2-adrenoceptor agonists, these molecules bind to β2-adrenergic receptors on the surface of smooth muscle cells, particularly in the airways. This interaction activates the Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP).[1][2] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in the phosphorylation of downstream targets that cause smooth muscle relaxation.[1][2]

Quantitative Data Summary: In Vitro Activity

The following table summarizes the potency of various 8-Hydroxyquinolin-2(1H)-one derivatives from cellular assays.

| Compound ID | Target Receptor | Cell Line | Assay Type | Potency (EC50) | Key Finding | Reference |

| B05 | β2-Adrenoceptor | HEK293 | cAMP Accumulation | < 20 pM | Potent and selective β2-agonist | [1][2] |

| C08 | β2-Adrenoceptor | HEK293 | cAMP Accumulation | < 20 pM | Potent and selective β2-agonist | [1][2] |

| 9g | β2-Adrenoceptor | HEK293 | cAMP Accumulation | 36 pM | Excellent β2-agonistic effects | [1] |

| (R)-18c | β2-Adrenoceptor | HEK293 | cAMP Accumulation | 21 pM | High β2/β1 selectivity | [1] |

Experimental Protocols

Protocol 1: Cellular cAMP Accumulation Assay

-

Objective: To quantify the agonist activity of test compounds at the β2-adrenoceptor.

-

Materials:

-

HEK293 cells (or a cell line overexpressing the human β2-adrenoceptor).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds and reference agonists (e.g., Isoproterenol, Formoterol).[2]

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

-

96-well or 384-well microplates.

-

-

Methodology:

-

Cell Seeding: Seed HEK293 cells into microplates at a predetermined density and culture overnight to allow for attachment.

-

Compound Preparation: Prepare serial dilutions of the test compounds and reference agonists in assay buffer.

-

Assay Procedure: a. Wash the cells with a serum-free medium. b. Add the PDE inhibitor (e.g., 100 µM IBMX) and incubate for a short period (e.g., 15-30 minutes) at 37°C. c. Add the various concentrations of test compounds or reference agonists to the wells. d. Incubate the plate at 37°C for a specified duration (e.g., 30-60 minutes).

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

-

Data Analysis: Plot the cAMP concentration against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 and Emax values for each compound.

-

Protocol 2: Isolated Guinea Pig Tracheal Strip Relaxation Assay

-

Objective: To assess the functional smooth muscle relaxant properties, onset, and duration of action of the test compounds.

-

Materials:

-

Male Dunkin-Hartley guinea pigs.

-

Krebs-Henseleit buffer.

-

Contractile agent (e.g., Carbachol or Histamine).

-

Test compounds.

-

Organ bath system with isometric force transducers.

-

-

Methodology:

-

Tissue Preparation: Isolate the trachea from a euthanized guinea pig and prepare several tracheal ring preparations.

-

Mounting: Mount the tracheal strips in organ baths containing aerated (95% O2, 5% CO2) Krebs-Henseleit solution at 37°C. Allow the tissue to equilibrate under a resting tension.

-

Contraction: Induce a sustained contraction in the tracheal strips using a submaximal concentration of a contractile agent (e.g., 1 µM Carbachol).

-

Compound Addition: Once the contraction is stable, add cumulative concentrations of the test compound to the bath and record the relaxation response.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the contractile agent. Calculate the EC50 for the relaxant effect. The time to reach 50% of the maximal relaxation can be used to determine the onset of action. For duration of action, the tissue is washed after maximal relaxation and the return of contractile response is monitored over several hours.[1]

-

Visualizations

References

Applications of 8-Ethoxyquinolin-2(1H)-one in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While extensive research has focused on derivatives of 8-hydroxyquinolin-2(1H)-one, the specific applications of 8-Ethoxyquinolin-2(1H)-one are less documented in publicly available literature. However, by examining the activities of closely related analogs, we can infer potential applications and design experimental strategies to explore its therapeutic potential. This document provides an overview of potential applications based on the known bioactivities of the broader quinolinone class, along with detailed, generalized protocols for synthesis and biological evaluation.

Potential Therapeutic Applications

Based on the activities of structurally similar compounds, this compound holds potential in several therapeutic areas:

-

Anticancer Agents: Quinolinone derivatives have been extensively investigated for their anticancer properties. The drug Neratinib, which contains a 7-ethoxyquinoline moiety, is an irreversible inhibitor of EGFR and HER2 kinases, used in the treatment of breast cancer.[1][2] This suggests that this compound could be explored as a kinase inhibitor.

-

Antimicrobial Agents: The 8-hydroxyquinoline core is well-known for its antibacterial and antifungal properties.[1][2][3] The mechanism often involves the chelation of metal ions essential for microbial growth and the inhibition of key enzymes. It is plausible that this compound could exhibit similar antimicrobial activities.

-

β2-Adrenoceptor Agonists: Derivatives of 8-hydroxyquinolin-2(1H)-one have been identified as potent β2-adrenoceptor agonists, with potential applications in treating respiratory diseases like asthma and COPD.[4] While the ethoxy substitution at the 8-position may alter the pharmacophore, this remains a viable area of investigation.

Data Presentation: Biological Activities of Related Quinolinone Derivatives

The following tables summarize the biological activities of various quinolinone derivatives, providing a basis for comparison and target selection for this compound.

Table 1: Anticancer Activity of Quinolinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25 ± 0.034 | [5] |

| 8-hydroxy-2-quinolinecarbaldehyde | T-47D | 12.5 - 25 | [5] |

| 8-hydroxy-2-quinolinecarbaldehyde | K562 | 12.5 - 25 | [5] |

| Neratinib (HER2/EGFR inhibitor) | 3T3/neu (HER-2 overexpressing) | 0.003 | [1] |

| Neratinib (HER2/EGFR inhibitor) | SK-Br-3 (HER-2 overexpressing) | 0.002 | [1] |

| Neratinib (HER2/EGFR inhibitor) | BT474 (HER-2 overexpressing) | 0.002 | [1] |

| Neratinib (HER2/EGFR inhibitor) | A431 (EGFR overexpressing) | 0.081 | [1] |

Table 2: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

| Compound | Microorganism | MIC (µM) | Reference |

| 8-hydroxyquinoline (8HQ) | Staphylococcus aureus | 3.44 - 13.78 | [1] |

| 8-hydroxyquinoline (8HQ) | Candida albicans | 3.44 - 13.78 | [1] |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 | [3] |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | Methicillin-resistant S. aureus (MRSA) | 1.1 | [3] |

Table 3: β2-Adrenoceptor Agonist Activity of 8-Hydroxyquinolin-2(1H)-one Derivatives

| Compound | Assay | EC50 (pM) | Reference |

| Compound 9g | Cellular cAMP assay | 36 | |

| Compound (R)-18c | Cellular cAMP assay | 21 | |

| Compound B05 | Cellular cAMP assay | < 20 | [4] |

| Compound C08 | Cellular cAMP assay | < 20 | [4] |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and biological evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a potential two-step synthesis starting from 8-hydroxyquinoline 1-oxide.

Step 1: Synthesis of 8-Hydroxyquinolin-2(1H)-one [6]

-

Reaction Setup: In a round-bottom flask, suspend 8-hydroxyquinoline 1-oxide (1.0 g, 6.21 mmol) in acetic anhydride (4 mL, 42.3 mmol).

-

Reflux: Heat the mixture to reflux and maintain for 3 hours.

-

Neutralization: Cool the reaction mixture to room temperature. Carefully add a 5.0 M aqueous sodium hydroxide solution dropwise until the pH of the mixture reaches 8.

-

Isolation: The product, 2-oxo-1,2-dihydroquinolin-8-yl acetate, will precipitate out of solution. Collect the solid by filtration.

-

Hydrolysis: Suspend the isolated acetate in a suitable solvent (e.g., methanol) and add a base (e.g., sodium hydroxide) to hydrolyze the acetate group to the desired hydroxyl group.

-

Purification: Neutralize the mixture and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel to obtain pure 8-hydroxyquinolin-2(1H)-one.

Step 2: O-Alkylation to this compound

-

Reaction Setup: To a solution of 8-hydroxyquinolin-2(1H)-one (1.0 g, 6.21 mmol) in a polar aprotic solvent such as dimethylformamide (DMF, 20 mL), add a base such as potassium carbonate (K₂CO₃, 1.29 g, 9.32 mmol).

-

Alkylation: To the stirred suspension, add ethyl iodide (0.74 mL, 9.32 mmol) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Caption: Synthetic pathway for this compound.

Caption: Workflow for in vitro anticancer activity screening.

Caption: Potential inhibition of EGFR/HER2 signaling by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. alkalisci.com [alkalisci.com]

- 6. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 8-Ethoxyquinolin-2(1H)-one as a Potential β2-Adrenoceptor Agonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the evaluation of quinolinone derivatives, exemplified by 8-Ethoxyquinolin-2(1H)-one, as potential β2-adrenoceptor agonists. Due to the limited publicly available pharmacological data specifically for this compound, this document leverages data from closely related and potent 8-hydroxyquinolin-2(1H)-one analogues to provide representative protocols and data.[1][2]

Introduction